6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

Aryl Hydrocarbon Receptor CYP1A1 induction Xenobiotic sensing

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one belongs to the 1,3,4,10-tetrahydroacridin-9(2H)-one (THA) class, a partially saturated tricyclic heterocycle bearing a ketone at the 9-position and ethoxy substituents at positions 6 and The THA scaffold is recognized as a privileged structure in medicinal chemistry, historically explored for acetylcholinesterase (AChE) inhibition and more recently for antimalarial activity against Plasmodium falciparum. The 6,7-diethoxy substitution pattern is accessible via β-ketoester condensation with substituted anilines, a synthetic route enabling systematic exploration of the benzenoid ring.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 914930-96-4
Cat. No. B15217043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one
CAS914930-96-4
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=O)C3=C(N2)CCCC3)OCC
InChIInChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19)
InChIKeyBVJHSNDMYHKPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one (CAS 914930-96-4): A Partially Saturated Acridinone Scaffold for Probe and Lead Discovery


6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one belongs to the 1,3,4,10-tetrahydroacridin-9(2H)-one (THA) class, a partially saturated tricyclic heterocycle bearing a ketone at the 9-position and ethoxy substituents at positions 6 and 7. The THA scaffold is recognized as a privileged structure in medicinal chemistry, historically explored for acetylcholinesterase (AChE) inhibition [1] and more recently for antimalarial activity against Plasmodium falciparum [2]. The 6,7-diethoxy substitution pattern is accessible via β-ketoester condensation with substituted anilines, a synthetic route enabling systematic exploration of the benzenoid ring .

Why 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one Cannot Be Replaced by Other THA Analogs


Within the tetrahydroacridin-9-one family, the nature and position of substituents on the benzenoid ring profoundly modulate both the potency and selectivity profile of the scaffold. For example, SAR studies on THA-based cholinesterase inhibitors have highlighted that substituents at the C6 and C7 positions are critical for tuning enzyme inhibition, and that N-alkyl chain variations at these positions can dramatically alter selectivity between AChE and BChE [1]. Similarly, antimalarial SAR campaigns demonstrated that benzenoid ring substitution directly impacts antiplasmodial potency and resistance profiles [2]. Generic substitution—such as replacing the 6,7-diethoxy motif with unsubstituted, monomethoxy, or halogen-only analogs—can therefore result in loss of target engagement, altered ADME properties, or shifts in selectivity that render the compound unsuitable for its intended experimental application.

Quantitative Differentiation Evidence for 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one


AhR Agonism: Sub-Nanomolar Potency in a THA Scaffold Largely Unexplored for AhR

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one activates the human aryl hydrocarbon receptor (AhR) with an EC50 of 0.260 nM, measured by CYP1A1 induction in HepG2 cells via the EROD assay [1]. This sub-nanomolar potency is notable because the majority of well-characterized THA analogs—including tacrine and its derivatives—have been optimized against cholinesterases or antimalarial targets, not AhR. For context, AhR agonists among aza-polycyclic aromatic hydrocarbons such as dibenz[a,h]acridine exhibit picomolar activity, but these are fully aromatic, planar systems lacking the partially saturated ring and 6,7-dialkoxy substitution pattern of the target compound [2]. This unique chemotype–activity pairing positions the compound as a structurally distinct AhR probe.

Aryl Hydrocarbon Receptor CYP1A1 induction Xenobiotic sensing

Weak COX-2 Inhibition Defines a Clean Secondary Pharmacology Marker Relative to Pro-inflammatory Acridine Analogs

The compound exhibits negligible inhibition of cyclooxygenase-2 (COX-2), with an IC50 > 100,000 nM in a cell-free enzymatic assay [1]. This is in contrast to certain fully aromatic acridine derivatives that show micromolar COX-2 inhibition and are associated with anti-inflammatory activity [2]. The absence of significant COX-2 engagement at the tested concentration suggests that 6,7-diethoxy-THA is unlikely to confound phenotypic screens with COX-2-mediated anti-inflammatory artifacts, a consideration important for AhR-focused or neuro-targeted screening cascades.

COX-2 inhibition Anti-inflammatory Secondary pharmacology

6,7-Diethoxy Substitution Offers Distinct Physicochemical Properties vs. 6,7-Dimethoxy THA Analogs

The 6,7-diethoxy substitution distinguishes this compound from the more commonly encountered 6,7-dimethoxy-THA analog (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-amine, CAS 169699-93-8, IC50 ~5,200 nM against cholinesterases [1]). Ethoxy groups increase both molecular weight and lipophilicity relative to methoxy, which can enhance membrane permeability but reduce aqueous solubility . While experimental logP for the target compound is not publicly reported, the ethoxy-to-methoxy difference represents a predictable tuning point for optimizing ADME properties in lead series without altering the core hydrogen-bonding pharmacophore of the THA scaffold.

Lipophilicity Solubility Drug-likeness

Structural Orthogonality to 9-Substituted THA Cholinesterase Inhibitors Expands the Usable Chemical Space

Most biologically characterized THA derivatives bear a basic amine (e.g., tacrine) or a substituted amino/oxy moiety at the 9-position, directly mimicking acetylcholine for AChE engagement [1]. In contrast, 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one carries a ketone at C9 and lacks the 9-amino group, making it structurally orthogonal to the tacrine pharmacophore. This divergence is functionally significant: while tacrine inhibits AChE with an IC50 of approximately 125–250 nM [2], the target compound's AhR agonism (EC50 0.260 nM) represents a mechanistically unrelated activity profile. This orthogonality reduces the likelihood of cholinesterase-mediated off-target effects in AhR or CYP1A1 induction assays.

Cholinesterase Alzheimer's disease Chemical probe

Recommended Application Scenarios for 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one


Chemical Probe for Aryl Hydrocarbon Receptor (AhR) Activation Studies

With an EC50 of 0.260 nM for AhR-mediated CYP1A1 induction in HepG2 cells [1], this compound is well-suited as a small-molecule probe to study AhR signaling dynamics, xenobiotic metabolism, and transcriptional regulation. Its structural departure from classical dioxin-like agonists allows researchers to distinguish AhR activation mechanisms that may be ligand-structure-dependent.

Lead Optimization Scaffold for CNS-Penetrant AhR Modulators

The 6,7-diethoxy-THA core, with its improved predicted lipophilicity over dimethoxy analogs, may serve as a starting point for designing CNS-penetrant AhR modulators. The absence of a basic 9-amino group distinguishes it from tacrine-derived cholinesterase inhibitors, reducing peripheral cholinergic side-effect risk in vivo [2].

Negative Control or Counter-Screen for Neurodegeneration-Focused THA Libraries

Because the compound lacks the 9-amino pharmacophore essential for AChE inhibition and shows negligible COX-2 activity (IC50 > 100 μM) [3], it can be deployed as a selectivity control in screening cascades where tacrine-like THA analogs are being profiled for polypharmacology against Alzheimer's disease targets.

Physicochemical Benchmarking in THA Analog Series

Medicinal chemistry teams synthesizing 6,7-dialkoxy-THA series can use this compound as a reference point for ethoxy-substituted analogs, comparing solubility, logP, and permeability against methoxy and propoxy congeners to build predictive ADME models within the THA chemotype.

Quote Request

Request a Quote for 6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.